molecular formula C11H14O4 B2854116 rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 2126157-98-8

rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B2854116
CAS No.: 2126157-98-8
M. Wt: 210.229
InChI Key: IGRMNZXTUXTIOE-YNTFGVKOSA-N
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Description

rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.

    Functional Group Introduction: The methoxycarbonyl and carboxylic acid groups are introduced through specific reactions, such as esterification and oxidation.

    Reaction Conditions: These reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Palladium and platinum catalysts are used in hydrogenation and other catalytic reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The unique bicyclic structure of rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S)-3-methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13)/t6?,7?,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRMNZXTUXTIOE-YNTFGVKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](C2CCC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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